
1-(Phenylacetyl)azepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Phenylacetyl)azepan-2-one is a chemical compound with the molecular formula C14H17NO2 It is a derivative of azepanone, featuring a phenylacetyl group attached to the nitrogen atom of the azepanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-phenylacetyl)azepan-2-one can be achieved through several methods. One common approach involves the reaction of azepan-2-one with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the product being isolated through standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of 1-(2-phenylacetyl)azepan-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(2-Phenylacetyl)azepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
1-(2-Phenylacetyl)azepan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-phenylacetyl)azepan-2-one involves its interaction with specific molecular targets. The phenylacetyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The azepanone ring structure may also contribute to the compound’s overall biological activity by influencing its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
Azepan-2-one: A simpler analog without the phenylacetyl group.
Phenylacetyl derivatives: Compounds with similar phenylacetyl groups but different core structures.
Other azepine derivatives: Compounds with variations in the azepine ring structure
Uniqueness
1-(2-phenylacetyl)azepan-2-one is unique due to the combination of the azepanone ring and the phenylacetyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
36624-52-9 |
|---|---|
Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
1-(2-phenylacetyl)azepan-2-one |
InChI |
InChI=1S/C14H17NO2/c16-13-9-5-2-6-10-15(13)14(17)11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 |
InChI Key |
JGOGKKKYUVVEJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)N(CC1)C(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



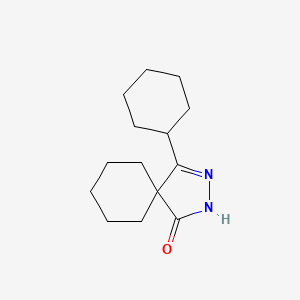

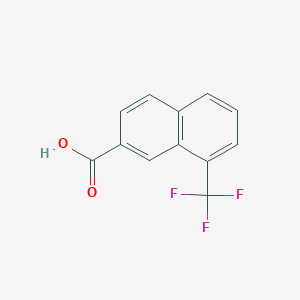

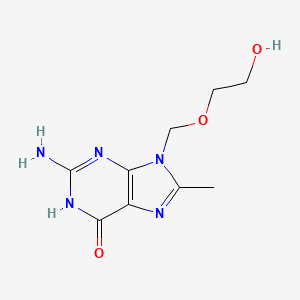



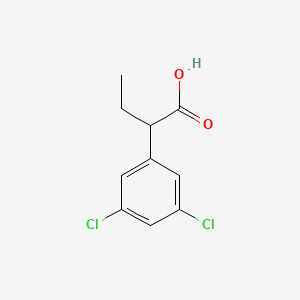

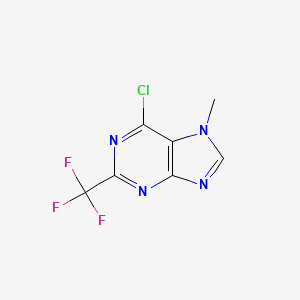

![7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11872952.png)
